

Toxicology Profile of Perfluorohexanoic Acid (PFHxA): An In-Depth Technical Guide

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Compound of Interest

Compound Name: Perfluorohexanoic Acid

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Introduction

Perfluorohexanoic acid (PFHxA), a short-chain per- and polyfluoroalkyl substance (PFAS), is an environmental contaminant and a metabolic byproduct of some fluorinated compounds used in industrial and consumer products.^{[1][2][3][4]} As regulatory scrutiny of legacy long-chain PFAS like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS) has intensified, the toxicological profile of shorter-chain alternatives like PFHxA has become a critical area of research. This guide provides a comprehensive overview of the current toxicological data on PFHxA, with a focus on quantitative data, experimental methodologies, and mechanistic pathways.

Concerns regarding PFAS, including PFHxA, stem from their resistance to environmental and biological degradation, leading to their persistence.^{[2][3][5]} While PFHxA is a man-made compound not naturally found in the environment, it has been detected in various environmental media and human samples.^{[3][6][7][8]} This document synthesizes findings from in vivo and in vitro studies to offer a detailed toxicological profile of PFHxA for the scientific community.

Toxicokinetics

The absorption, distribution, metabolism, and excretion (ADME) of PFHxA have been investigated in several animal models. A key finding is that PFHxA does not appear to be

readily metabolized in the body.[9]

Absorption

PFHxA is rapidly absorbed following oral administration in rodents and monkeys.[9]

Distribution

Following absorption, PFHxA distributes to various tissues. In a study on rats, PFHxA was detected in the liver, kidney, and brain.[10] Another study in mice found the highest concentrations in the lung, followed by the liver and brain.[9]

Metabolism

Current evidence suggests that PFHxA is resistant to metabolism.[9] No metabolites were recovered in the liver or urine of mice and rats after oral dosing.[9]

Excretion

The primary route of elimination for PFHxA is urinary excretion, with a smaller fraction eliminated in the feces.[9][11] The elimination half-life of PFHxA is significantly shorter than that of longer-chain PFAS.[9] Sex-related differences in elimination have been observed in rats, with females showing a shorter half-life and faster clearance than males.[10][12]

Table 1: Toxicokinetic Parameters of PFHxA in Sprague-Dawley Rats

Parameter	Male	Female	Reference
Elimination Half-life (single dose)	9 hours	2 hours	[10]
Clearance	Slower	Faster	[10]
Plasma Area Under the Curve (AUC)	Larger	Smaller	[10]

Acute and Chronic Toxicity

Acute Toxicity

Studies on the acute oral toxicity of PFHxA in rats indicate a relatively low level of toxicity compared to PFOA.[5]

Table 2: Acute Oral Toxicity of PFHxA in Female Crl:CD(SD) Rats

Dose (mg/kg BW)	Mortality	Clinical Signs	Reference
175	0/4	No mortality	[5]
550	0/4	No mortality	[5]
1750	1/4	Abnormal gait, ataxia, dehydration, lethargy, oral/nasal discharge	[5]
5000	4/4	All rats died within 1 day	[5]

The acute oral LD50 for PFHxA in rats is estimated to be between >1750 and <5000 mg/kg.[5]

Chronic Toxicity

Long-term exposure studies have been conducted to evaluate the chronic toxicity and carcinogenicity of PFHxA. A 104-week study in Sprague-Dawley rats did not find evidence of tumorigenicity at the doses tested.[13] The primary target organ for chronic PFHxA toxicity appears to be the kidney, particularly in female rats.[1][13]

A chronic oral reference dose (RfD) for PFHxA has been calculated to be 0.25 mg/kg-day, based on benchmark dose modeling of renal papillary necrosis in a chronic rat bioassay.[1][14] This RfD is substantially higher (indicating lower toxicity) than that of PFOA.[1][14]

Genotoxicity and Carcinogenicity

Genotoxicity

In vitro studies on human hepatoma (HepG2) cells have shown that PFHxA did not generate reactive oxygen species (ROS) or induce DNA damage.[15] Similarly, an investigation into the genotoxic effects of PFHxA on human sperm cells found no significant DNA damage.[16]

Carcinogenicity

A two-year chronic toxicity and carcinogenicity study in Sprague-Dawley rats found no evidence that PFHxA was tumorigenic in either males or females at the tested doses.^[13] Based on available data, it is concluded that PFHxA is not carcinogenic.^{[1][14]}

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of PFHxA has been evaluated in animal models. The available evidence suggests that PFHxA is not a selective reproductive or developmental toxicant.^{[1][14]} One study noted an increase in stillborn offspring and early postnatal death in mice exposed to PFHxA.^[17] However, other studies have reported milder effects for PFHxA compared to other PFAS compounds.^[18] A two-generation study in rats found no effects of PFHxA on mating, fertility, gestation length, or pup survival.^[19]

Immunotoxicity

While data on the immunotoxicity of PFHxA is limited, some studies on PFAS in general have suggested potential effects on the immune system.^[20] Proteins associated with the immune system, specifically RAG1 and RAG2, have been identified as potential biomarkers of PFHxA exposure in fish.^[21]

Mechanisms of Toxicity

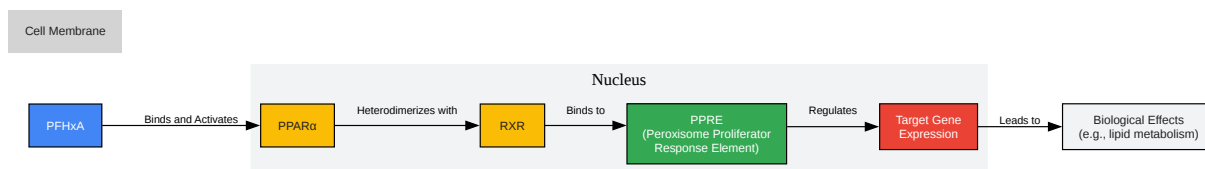
The precise mechanisms underlying PFHxA toxicity are still under investigation. However, several potential pathways have been identified.

Endocrine Disruption

Computational studies suggest that PFHxA has the potential to perturb the endocrine system.^[21] Molecular docking studies indicate that PFHxA can interact with estrogen and androgen receptors in fish, although with a weaker affinity than other PFAS like PFHxS.^[21]

PPAR α Activation

Peroxisome proliferator-activated receptor alpha (PPAR α) is a known target for many PFAS. In vitro studies using COS-1 cells transfected with mouse or human PPAR α plasmids demonstrated that PFHxA can cause a dose-dependent activation of PPAR α .^[22]



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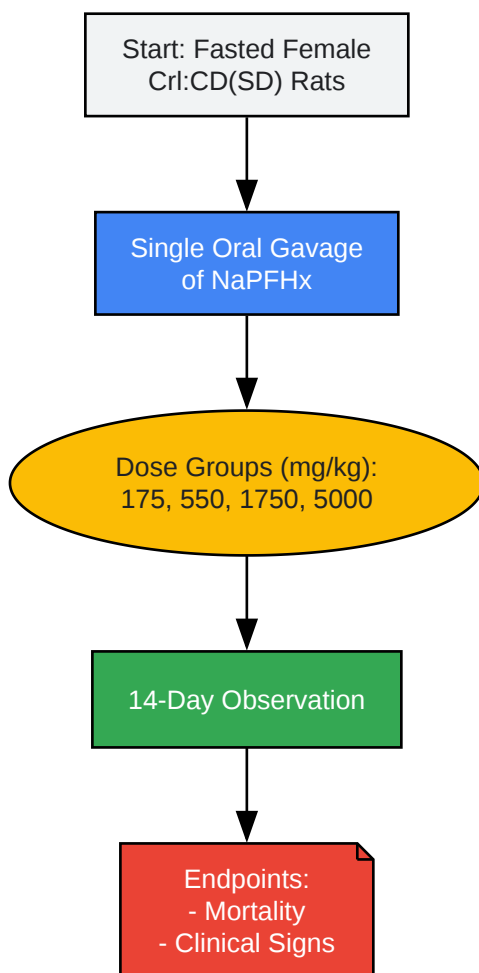
PFHxA-mediated PPARα activation pathway.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of protocols from key studies on PFHxA.

Acute Oral Toxicity Study in Rats

- Test System: Fasted female Crl:CD(SD) rats.
- Administration: Single oral gavage dose of sodium perfluorohexanoate (NaPFHx).
- Dose Groups: 175, 550, 1,750, or 5,000 mg/kg body weight.
- Observation Period: 14 days.
- Endpoints: Mortality and clinical signs of toxicity.
- Reference: Loveless et al. (as cited in[5])



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Workflow for an acute oral toxicity study.

Chronic Toxicity and Carcinogenicity Study in Rats

- Test System: Male and female Sprague-Dawley (SD) rats.
- Administration: Daily oral gavage, 7 days per week.
- Duration: 104 weeks.
- Dose Groups (mg/kg/day):
 - Males: 0, 2.5, 15, and 100.
 - Females: 5, 30, and 200.

- Endpoints: Survival, body weight, food consumption, functional observational battery, motor activity, hematology, serum chemistry, and histopathology.
- Reference: Klaunig et al. (2015)[13]

In Vitro Genotoxicity Assay

- Test System: Human hepatoma (HepG2) cells.
- Exposure: Treatment with various concentrations of PFHxA.
- Endpoints:
 - Reactive Oxygen Species (ROS) production.
 - DNA damage (measured by the alkaline comet assay).
- Reference: Eriksen et al. (2010)[15]

Regulatory Status and Human Health Risk

The potential human health risks associated with PFHxA exposure are considered to be significantly lower than those for PFOA.[1][6][14] Human biomonitoring data indicate that PFHxA is infrequently detected in human serum and urine, suggesting low exposure levels for the general population.[6][7]

Recently, regulatory bodies have begun to address PFHxA. The European Union has voted to restrict PFHxA, its salts, and related substances.[23][24][25][26] This restriction will ban the substance in various consumer products, including textiles, food packaging, and cosmetics.[26]

Conclusion

The available toxicological data for **perfluorohexanoic acid** indicate a profile of relatively low toxicity, especially when compared to long-chain PFAS. Key findings include:

- PFHxA is rapidly absorbed and excreted, primarily in the urine, and is not readily metabolized.

- It exhibits low acute toxicity.
- Chronic exposure studies in rats did not show evidence of carcinogenicity, with the kidney being the primary target organ at high doses.
- PFHxA is not considered to be genotoxic.
- It is not a selective reproductive or developmental toxicant.
- Potential mechanisms of toxicity include endocrine disruption and PPAR α activation.

While the current body of evidence suggests a lower risk profile for PFHxA compared to legacy PFAS, ongoing research and regulatory actions highlight the importance of continued investigation into the potential health effects of all PFAS compounds. This guide provides a foundation for researchers and professionals to understand the current state of knowledge on the toxicology of PFHxA.

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